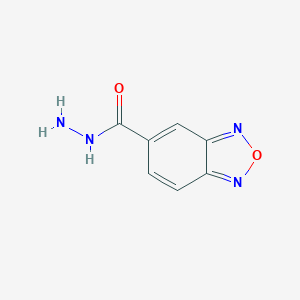

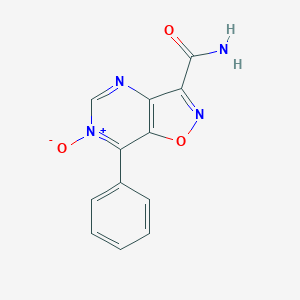

2,1,3-苯并恶二唑-5-碳酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2,1,3-Benzoxadiazole-5-carbohydrazide and related compounds involves cyclization reactions of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazides in acetic anhydride, leading to a variety of oxadiazole derivatives. These syntheses are characterized by their efficiency in generating structures with potential bioactivity against cancer cells, as demonstrated by Jin et al. (2006) in their study on the synthesis and bioactivity of related oxadiazole derivatives (Jin et al., 2006).

Molecular Structure Analysis

The molecular structure of 2,1,3-Benzoxadiazole-5-carbohydrazide derivatives has been extensively analyzed through techniques such as elemental analysis, IR, 1H NMR, and 13C NMR, with some compounds also provided with X-ray crystallographic data. These studies highlight the compound's structural features, which are crucial for understanding its reactivity and potential applications.

Chemical Reactions and Properties

Chemical reactions involving 2,1,3-Benzoxadiazole-5-carbohydrazide derivatives lead to a diverse range of products, indicating the compound's versatility. For instance, Maddirala et al. (2004) explored reactions of 3-benzylindole-2-carbohydrazides, leading to new triazinoindoles and oxadiazolylindoles, showcasing the compound's potential in synthesizing heterocyclic compounds (Maddirala et al., 2004).

Physical Properties Analysis

The physical properties of 2,1,3-Benzoxadiazole-5-carbohydrazide derivatives, such as solubility, melting point, and crystal structure, are integral to their application in material science and pharmaceuticals. These properties are determined through detailed experimental analyses and contribute to the understanding of how these compounds interact in different environments.

Chemical Properties Analysis

The chemical properties of 2,1,3-Benzoxadiazole-5-carbohydrazide, including reactivity, stability, and interactions with various reagents, are essential for its application in chemical synthesis and drug design. Research indicates these compounds exhibit significant bioactivity, including antimicrobial and antifungal properties, highlighting their potential in medical and agricultural applications (Karrouchi et al., 2020).

科学研究应用

合成方法和化学性质

最近的研究探索了合成苯并恶唑及其衍生物的途径,因为它们具有显著的生物活性。值得注意的是,2-胍基苯并恶唑的合成,即具有胍部分的类似物,因其潜在的治疗应用而备受关注。这些化合物表现出多种药理活性,包括细胞毒性、抗血管生成和促凋亡作用,表明它们在开发新药效团中的效用 (Rosales-Hernández 等人,2022)。此外,苯并稠合噻唑衍生物的合成因其抗氧化和抗炎特性而受到研究,展示了苯并恶二唑支架在药物化学中的广泛适用性 (Raut 等人,2020)。

生物和药理活性

基于 1,3,4-恶二唑的杂环衍生物的药物合成 (BIODS) 的生物学方向已得到系统综述,证明了这些杂环系统在产生具有显着抗肿瘤、抗真菌、抗结核、抗疟疾和抗菌活性的化合物中的重要性。这些发现强调了苯并恶二唑相关化合物在多种疾病中治疗的潜力 (Karpenko 等人,2020)。

治疗潜力和临床应用

对 1,3,4-恶二唑定制化合物的治疗价值的探索揭示了它们与各种酶和受体的显着结合功效,这转化为广泛的生物活性。这项研究表明 1,3,4-恶二唑衍生物在开发针对癌症、传染病和炎症性疾病等疾病的新疗法中持续发挥着重要作用 (Verma 等人,2019)。

安全和危害

未来方向

Benzoxadiazole derivatives, including 2,1,3-Benzoxadiazole-5-carbohydrazide, have potential applications in the field of medicinal chemistry, particularly in the development of new therapeutic options for the treatment of Mycobacterium tuberculosis (Mtb) infection . They also show promise in the field of optoelectronics .

属性

IUPAC Name |

2,1,3-benzoxadiazole-5-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-9-7(12)4-1-2-5-6(3-4)11-13-10-5/h1-3H,8H2,(H,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHRVMUOPJSRTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370733 |

Source

|

| Record name | 2,1,3-benzoxadiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,1,3-Benzoxadiazole-5-carbohydrazide | |

CAS RN |

175203-93-7 |

Source

|

| Record name | 2,1,3-Benzoxadiazole-5-carboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-benzoxadiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B60969.png)

![2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde](/img/structure/B60974.png)

![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)